molecular formula C16H19N3O4 B2907930 N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide CAS No. 2361793-25-9

N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide

Cat. No. B2907930
CAS RN: 2361793-25-9
M. Wt: 317.345
InChI Key: DYJXHSLQCMBRDQ-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide, also known as AG-490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase that plays a crucial role in the regulation of various cellular processes, including cell growth and differentiation, immune response, and hematopoiesis.

Mechanism of Action

N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide exerts its inhibitory effect on JAK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of various signaling pathways that are activated by JAK2, including the JAK/STAT, PI3K/Akt, and MAPK pathways. The inhibition of these pathways results in the suppression of cell proliferation, induction of apoptosis, and modulation of the immune response.
Biochemical and physiological effects:
N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In addition, N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Furthermore, N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide has been shown to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments.

Advantages and Limitations for Lab Experiments

N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for JAK2 inhibition, its ability to inhibit multiple signaling pathways, and its well-characterized mechanism of action. However, there are also limitations to the use of N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide, including the development of more potent and selective JAK2 inhibitors, the identification of biomarkers for patient selection, and the investigation of its potential therapeutic applications in other diseases, such as fibrosis and neurodegenerative disorders. Furthermore, the combination of N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide with other targeted therapies and immunotherapies may enhance its efficacy and improve patient outcomes.

Synthesis Methods

The synthesis of N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide involves the reaction of N-ethyl-N-(2-hydroxyethyl)prop-2-enamide with 7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carbaldehyde in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to form the final compound, N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide. This synthesis method has been optimized to yield high purity and high yield of N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide.

Scientific Research Applications

N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiotherapy. In addition, N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of regulatory T cells.

properties

IUPAC Name

N-ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-3-15(20)17(4-2)11-16(21)18-8-7-12-5-6-14(19(22)23)9-13(12)10-18/h3,5-6,9H,1,4,7-8,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJXHSLQCMBRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-])C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide

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